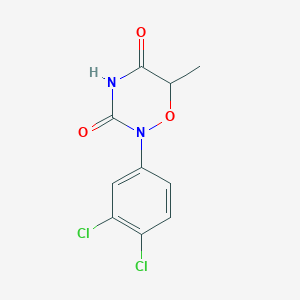
2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a heterocyclic compound that features a unique oxadiazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 60°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of reactants in a series of reactors, with careful control of temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding oxadiazinane diones.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazinane derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Mitsunobu reaction.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An herbicide that inhibits photosynthesis.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in the Mitsunobu reaction.
Uniqueness: 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is unique due to its oxadiazinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-5-9(15)13-10(16)14(17-5)6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSHECYQXNQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N(O1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
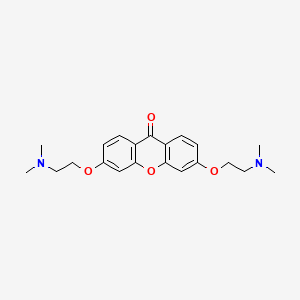

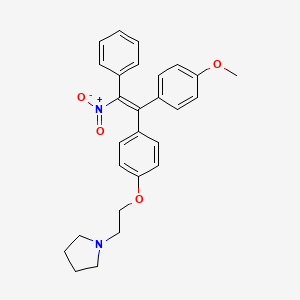
![3-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B10801175.png)

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B10801182.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B10801184.png)
![4-[({3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]-2-methoxyphenyl acetate](/img/structure/B10801197.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10801203.png)
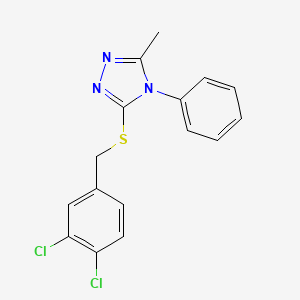
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B10801211.png)
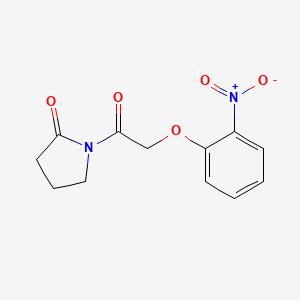
![6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10801245.png)
![2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide](/img/structure/B10801247.png)
